Cas no 1217665-49-0 (3-Hydroxy Rimantadine-d4)

3-Hydroxy Rimantadine-d4 化学的及び物理的性質
名前と識別子
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- 3-Hydroxy Rimantadine-d4
- 3-(1-amino-1,2,2,2-tetradeuterioethyl)adamantan-1-ol
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- インチ: 1S/C12H21NO/c1-8(13)11-3-9-2-10(4-11)6-12(14,5-9)7-11/h8-10,14H,2-7,13H2,1H3/i1D3,8D
- InChIKey: JVWKHPHTJHFQAN-HUYMCZDOSA-N
- ほほえんだ: C12(O)CC3CC(CC(C(N)([2H])C([2H])([2H])[2H])(C3)C1)C2
3-Hydroxy Rimantadine-d4 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | H953377-10mg |
3-Hydroxy Rimantadine-d4 |
1217665-49-0 | 10mg |
$2193.00 | 2023-05-18 | ||
TRC | H953377-2.5mg |
3-Hydroxy Rimantadine-d4 |
1217665-49-0 | 2.5mg |
$689.00 | 2023-05-18 |
3-Hydroxy Rimantadine-d4 関連文献
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Huanhuan Huo,Yongqing Zhao,Cailing Xu J. Mater. Chem. A, 2014,2, 15111-15117
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2. 3-Selenocyanate-indoles as new agents for the treatment of superficial and mucocutaneous infections†Priscilla Maciel Quatrin,Daiane Flores Dalla Lana,Luana Candice Genz Bazana,Luis Flávio Souza de Oliveira,Mario Lettieri Teixeira,Edilma Elaine Silva,William Lopes,Rômulo Faria Santos Canto New J. Chem., 2019,43, 926-933
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Domingo Salazar-Mendoza,Jorge Guerrero-Alvarez,Herbert Höpfl Chem. Commun., 2008, 6543-6545
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Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
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Padma Bukya,Zhong-Wen Liu,Kamaraju Seetha Rama Rao,David Raju Burri New J. Chem., 2019,43, 11871-11875
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Yijun Zheng,Mitchell Kim Liong Han,Bin Li Mater. Horiz., 2020,7, 111-116
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Huaping Liao,Hongmin Wang,Huimin Ding,Xiangshi Meng,Hai Xu,Baoshan Wang,Xinping Ai,Cheng Wang J. Mater. Chem. A, 2016,4, 7416-7421
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8. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974
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Wei Chen Nanoscale, 2015,7, 6957-6990
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Lanfang Pang,Yanmei Zhou,Enze Wang,Fang Yu,Hua Zhou,Wenli Gao RSC Adv., 2016,6, 16467-16473
3-Hydroxy Rimantadine-d4に関する追加情報
3-Hydroxy Rimantadine-d4: A Comprehensive Overview
3-Hydroxy Rimantadine-d4, also known by its CAS number 1217665-49-0, is a compound of significant interest in the fields of pharmacology and drug development. This compound is a derivative of rimantadine, a well-known antiviral agent, with a hydroxyl group introduced at the third position. The "d4" in its name indicates the presence of four deuterium atoms, which are often incorporated to enhance stability or to serve as a tracer in biochemical studies.
The synthesis of 3-Hydroxy Rimantadine-d4 involves advanced organic chemistry techniques, including deuterium labeling. This process is critical for applications such as metabolic studies, where the deuterium can help track the compound's behavior within biological systems. Recent advancements in synthetic methods have made it possible to produce this compound with high purity and efficiency, ensuring its reliability for research purposes.
One of the most promising areas of research involving 3-Hydroxy Rimantadine-d4 is its potential application in antiviral therapy. Studies have shown that this compound exhibits potent activity against various viral strains, including influenza A and B viruses. Its mechanism of action involves inhibiting viral replication by targeting specific proteins essential for the virus's life cycle. This makes it a valuable candidate for the development of new antiviral drugs, particularly in light of emerging viral threats.
In addition to its antiviral properties, 3-Hydroxy Rimantadine-d4 has also been explored for its potential in treating other conditions, such as neurological disorders. Preclinical studies suggest that this compound may have neuroprotective effects, making it a potential candidate for therapies targeting diseases like Alzheimer's or Parkinson's. These findings highlight the versatility of 3-Hydroxy Rimantadine-d4 and its broader implications in medicine.
The use of deuterium in 3-Hydroxy Rimantadine-d4 has also opened new avenues for studying drug metabolism and pharmacokinetics. By incorporating deuterium, researchers can gain insights into how the compound is absorbed, distributed, metabolized, and excreted within the body. This information is crucial for optimizing drug delivery systems and ensuring therapeutic efficacy while minimizing adverse effects.
Recent research has focused on improving the bioavailability of 3-Hydroxy Rimantadine-d4. Novel formulations, such as liposomal encapsulation or controlled-release systems, have been developed to enhance its stability and prolong its action within the body. These innovations are expected to significantly impact its clinical applications and pave the way for more effective treatments.
In conclusion, 3-Hydroxy Rimantadine-d4, with its unique chemical properties and versatile applications, represents a promising advancement in drug development. Its role in antiviral therapy, neuroprotection, and metabolic studies underscores its importance in contemporary medical research. As ongoing studies continue to uncover new insights into its potential uses, this compound stands at the forefront of scientific innovation.
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